![molecular formula C19H17ClN4O2 B3014224 N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421517-25-0](/img/structure/B3014224.png)
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Description
The compound "N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis and biological properties. For instance, the first paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives and their anticancer properties . These compounds, which share a similar structural motif to the compound , were found to exhibit cytotoxicity against various human cancer cell lines, indicating the potential for anticancer activity within this class of molecules.
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, as described in the first paper . The process includes the use of various spectroscopic techniques such as LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis for characterization. Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach may be employed, involving the careful selection of starting materials, reaction conditions, and purification methods to achieve the desired acetamide derivative.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which is further substituted with various functional groups. In the case of the compounds studied in the first paper, the presence of a 1,3,4-oxadiazole ring and methoxyphenyl groups are notable . These structural features are likely to influence the biological activity of the compounds by affecting their binding to target proteins or enzymes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like the acetamide and pyridine rings suggests that these compounds may have moderate to high solubility in polar solvents. The papers do not provide explicit data on the physical properties of the compound , but it can be assumed that they would be consistent with those of similar acetamide derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic chemistry has led to the development of numerous methods for synthesizing complex organic compounds, including pyrimidine and pyridine derivatives, which share structural similarities with the compound . For instance, a study by Klimova et al. explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This research highlights the versatility of pyrimidine chemistry in creating complex molecules and coordination complexes, potentially relevant to the synthesis and applications of N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (Klimova et al., 2013).
Another study by Hossan et al. detailed the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material. This research underscores the antimicrobial potential of pyrimidine derivatives, which could extend to compounds like N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, suggesting their possible use in developing new antimicrobial agents (Hossan et al., 2012).
Potential Applications
The structural features of pyrimidine and pyridine rings are crucial in medicinal chemistry, as demonstrated by the synthesis of compounds with significant biological activities. For example, research by Nunna et al. on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds containing the sulfamido moiety indicates the broad spectrum of biological applications for pyrimidine derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of pyrimidine-based compounds in antimicrobial drug development (Nunna et al., 2014).
Furthermore, the structural analysis of pyrimidine derivatives, as discussed by Subasri et al., provides insights into their molecular conformations and potential interactions with biological targets. This research emphasizes the importance of crystallographic studies in understanding the properties and applications of pyrimidine-based compounds (Subasri et al., 2016).
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-4-3-5-15(20)18(12)23-16(25)11-24-17(26)10-13(2)22-19(24)14-6-8-21-9-7-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJCHUJGOBXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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